1-Methyl-1H-benzimidazole-2-thiol

Description

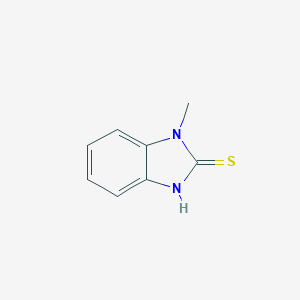

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNHLXOFELOEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178252 | |

| Record name | 1-Methyl-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2360-22-7 | |

| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002360227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-benzimidazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-Methyl-1H-benzimidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-1H-benzimidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the experimental protocol for its synthesis, summarizes its key physicochemical and spectral properties, and provides a visual representation of the synthetic workflow.

Introduction

This compound, also known as 3-methyl-1H-benzimidazole-2-thione, belongs to the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Derivatives of benzimidazole-2-thiol have garnered significant attention for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a methyl group at the 1-position and a thiol group at the 2-position of the benzimidazole ring system can significantly influence the molecule's physicochemical properties and biological activity.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of N-methyl-o-phenylenediamine with carbon disulfide. This reaction proceeds via the formation of a dithiocarbamate intermediate, which then cyclizes to form the benzimidazole-2-thiol ring system.

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound:

Materials:

-

N-methyl-1,2-phenylenediamine

-

Carbon disulfide (CS₂)

-

Methanol (MeOH)

-

Petroleum ether

Procedure:

-

In a round-bottom flask, dissolve N-methyl-1,2-phenylenediamine (6.55 mmol) in methanol (20 ml).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add carbon disulfide (13.02 mmol) to the stirred solution.

-

Continue stirring the reaction mixture at 0°C for 24 hours. The solution should become a clear light yellow.

-

After 24 hours, remove the solvent under reduced pressure using a rotary evaporator. This will yield a light yellow solid.

-

Recrystallize the crude solid from a mixture of methanol and petroleum ether (9:1 v/v) to afford pure this compound.[2][3]

Yield: 76%[2]

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂S | [4] |

| Molecular Weight | 164.23 g/mol | [4] |

| CAS Number | 2360-22-7 | [4] |

| Melting Point | 193-197 °C | |

| Appearance | Light yellow solid | [2] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the structural elucidation of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance): While specific experimental data for this compound is not readily available in the literature, the expected proton NMR spectrum in a solvent like DMSO-d₆ would show characteristic signals for the methyl protons and the aromatic protons of the benzimidazole ring. For a closely related compound, (1-Methyl-1H-benzimidazol-2-yl)methanethiol, the following peaks have been reported: a quartet for the methylene protons, a singlet for the thiol proton, and a complex multiplet for the aromatic protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is essential for confirming the carbon framework of the molecule. PubChem provides a reference to a ¹³C NMR spectrum for this compound.[4] The spectrum would typically display signals for the methyl carbon, the aromatic carbons, and the thione carbon (C=S).

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum provides information about the functional groups present in the molecule. For benzimidazole-2-thiol derivatives, characteristic absorption bands are expected for N-H stretching (if tautomerism occurs), C-H stretching (aromatic and aliphatic), C=N stretching of the imidazole ring, and C=S stretching of the thione group.[5]

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 164.[4]

Potential Applications in Drug Development

The benzimidazole scaffold is a cornerstone in the development of a wide array of therapeutic agents. Derivatives of benzimidazole-2-thiol have been investigated for a range of biological activities, suggesting potential applications for this compound in various therapeutic areas.

Putative Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound have not been extensively elucidated, the broader class of benzimidazole derivatives has been shown to interact with several key biological targets. One of the well-established mechanisms of action for some benzimidazole compounds is the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis. This mechanism is particularly relevant for their application as anthelmintic and potential anticancer agents.

Caption: Putative signaling pathway involving tubulin polymerization.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocol offers a reliable method for its preparation, and the summarized characterization data serves as a benchmark for researchers. The potential for this compound in drug discovery, based on the known activities of related benzimidazole derivatives, warrants further investigation into its specific biological targets and mechanisms of action. This guide aims to be a valuable resource for scientists and professionals working in the field of medicinal chemistry and drug development.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 1-Methyl-1H-benzimidazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C8H8N2S | CID 1522244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

An In-depth Technical Guide to 1-Methyl-1H-benzimidazole-2-thiol: Physicochemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-benzimidazole-2-thiol, a heterocyclic compound belonging to the benzimidazole class, is a molecule of significant interest in medicinal chemistry and materials science. The benzimidazole scaffold is a privileged structure, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound, presenting key data in a structured format to support research and development efforts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂S | [1] |

| Molecular Weight | 164.23 g/mol | [1] |

| Melting Point | 193-197 °C | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Calculated logP (XLogP3) | 1.3 | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |

| Appearance | Off-White to Pale Yellow Solid | [3] |

| SMILES | CN1C2=CC=CC=C2NC1=S | [2] |

| InChI | InChI=1S/C8H8N2S/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11) | [2] |

| InChIKey | CDNHLXOFELOEOL-UHFFFAOYSA-N | [2] |

| CAS Number | 2360-22-7 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-methylation of its precursor, 2-mercaptobenzimidazole. A general synthetic scheme is outlined below, followed by a detailed experimental protocol.

Experimental Protocols

Step 1: Synthesis of 2-Mercaptobenzimidazole

A widely used method for the synthesis of 2-mercaptobenzimidazole involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base.[4]

-

Reagents: o-Phenylenediamine, Carbon Disulfide, Potassium Hydroxide, Ethanol, Water, Acetic Acid.

-

Procedure:

-

A mixture of o-phenylenediamine, potassium ethyl xanthate (or potassium hydroxide and carbon disulfide), 95% ethanol, and water is heated under reflux for 3 hours.[4]

-

Activated charcoal (Norit) is added cautiously, and the mixture is refluxed for an additional 10 minutes.[4]

-

The hot solution is filtered to remove the charcoal.

-

The filtrate is heated to 60-70°C, and warm water is added, followed by the addition of a solution of acetic acid in water with stirring.[4]

-

The product crystallizes upon cooling and is collected by filtration, washed with water, and dried.

-

Step 2: N-Methylation of 2-Mercaptobenzimidazole

The final step involves the methylation of the nitrogen atom of the benzimidazole ring.

-

Reagents: 2-Mercaptobenzimidazole, Methyl Iodide, Sodium Hydroxide, Ethanol.

-

Procedure:

-

2-Mercaptobenzimidazole is dissolved in ethanol.[5]

-

A solution of sodium hydroxide in water is added to the mixture.

-

Methyl iodide is added dropwise to the stirred solution.[5]

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 16 hours).

-

The resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., diethyl ether), and may be further purified by recrystallization from a solvent such as ethanol.

-

Potential Biological Activities and Mechanisms of Action

While specific studies on the biological activities of this compound are limited, the broader class of benzimidazole derivatives is well-known for a range of pharmacological effects. The primary putative mechanisms of action are discussed below.

Inhibition of Tubulin Polymerization

A significant body of research has established that many benzimidazole-containing compounds, particularly anthelmintics and some anticancer agents, exert their biological effects by inhibiting the polymerization of tubulin into microtubules.[6][7] This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, intracellular transport, and the maintenance of cell shape, ultimately leading to apoptosis in rapidly dividing cells. It is plausible that this compound shares this mechanism of action.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This assay measures the effect of a compound on the polymerization of tubulin in vitro.

-

Materials: Purified tubulin, GTP, tubulin polymerization buffer, fluorescent reporter dye (e.g., DAPI), 96-well black plates, fluorescence plate reader.

-

Procedure:

-

Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and the fluorescent reporter.

-

Add this compound at various concentrations to the wells of a 96-well plate. Include positive (e.g., nocodazole) and negative (vehicle) controls.

-

Initiate polymerization by adding the tubulin solution to each well and immediately start monitoring the fluorescence intensity at 37°C in a plate reader.

-

Record fluorescence measurements at regular intervals for a defined period (e.g., 60 minutes).

-

The rate of polymerization is determined from the slope of the linear portion of the fluorescence curve.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

α-Glucosidase Inhibition

Several studies have reported the α-glucosidase inhibitory activity of various benzimidazole derivatives.[8][9] α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can be an effective strategy for managing type 2 diabetes. This presents another potential avenue of biological activity for this compound.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the α-glucosidase enzyme.

-

Materials: α-Glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG), phosphate buffer, 96-well plates, spectrophotometer.

-

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Add different concentrations of this compound to the wells of a 96-well plate. Include a positive control (e.g., acarbose) and a negative control (vehicle).

-

Add the α-glucosidase solution to each well and incubate for a short period.

-

Initiate the reaction by adding the substrate, pNPG, to each well.

-

Incubate the plate at a specific temperature (e.g., 37°C) for a defined time.

-

Stop the reaction by adding a basic solution (e.g., sodium carbonate).

-

Measure the absorbance of the yellow-colored p-nitrophenol product at a specific wavelength (e.g., 405 nm).

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Conclusion

This compound is a compound with a well-defined structure and accessible synthetic routes. While a comprehensive experimental characterization of all its physicochemical properties is not yet available in the public domain, its structural similarity to other biologically active benzimidazoles suggests its potential as a modulator of key cellular targets such as tubulin and α-glucosidase. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the properties and therapeutic potential of this intriguing molecule. Further studies are warranted to fully elucidate its biological mechanism of action and to explore its potential applications in drug discovery and development.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C8H8N2S | CID 1522244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95 | 2360-22-7 [amp.chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tsijournals.com [tsijournals.com]

- 6. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-Methyl-1H-benzimidazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 1-Methyl-1H-benzimidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with standardized experimental protocols for these analytical techniques.

Introduction

This compound is a derivative of benzimidazole, a bicyclic aromatic compound. The incorporation of a methyl group at the 1-position and a thiol group at the 2-position imparts specific chemical and physical properties that can be elucidated through spectroscopic methods. Understanding the NMR and IR spectral features is crucial for its structural confirmation, purity assessment, and for studying its interactions in various chemical and biological systems.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. Due to the limited availability of specific experimental spectra for the target compound, data from the closely related analogue, 5-methyl-1H-benzo[d]imidazole-2-thiol, is included for comparative purposes where direct data is unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹³C NMR Data for this compound

The following table presents the ¹³C NMR chemical shifts for this compound.[1]

| Carbon Atom | Chemical Shift (δ) ppm |

| C=S | ~168.4 |

| C3a/C7a | Not available |

| C4/C7 | Not available |

| C5/C6 | Not available |

| N-CH₃ | Not available |

Note: A complete peak assignment was not available in the cited source. The chemical shift for the C=S carbon is estimated based on data for similar benzimidazole-2-thione derivatives.

¹H NMR Data for 5-methyl-1H-benzo[d]imidazole-2-thiol

The ¹H NMR spectral data for the closely related 5-methyl-1H-benzo[d]imidazole-2-thiol is provided below as a reference. The aromatic protons and the methyl group protons are expected in similar regions for this compound, with the addition of a signal for the N-methyl group.

| Proton(s) | Chemical Shift (δ) ppm | Multiplicity |

| Aromatic CH | Not specified | Multiplet |

| NH | Not specified | Singlet |

| SH | Not specified | Singlet |

| C-CH₃ | Not specified | Singlet |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

IR Data for 5-methyl-1H-benzo[d]imidazole-2-thiol

The characteristic IR absorption bands for 5-methyl-1H-benzo[d]imidazole-2-thiol are listed below.[2] These provide an indication of the expected vibrational modes for this compound.

| Functional Group | Wavenumber (ν) cm⁻¹ |

| N-H stretch | 3124 |

| S-H stretch | 2567 |

| Aromatic C-H stretch | 3093, 3041 |

| Aliphatic C-H stretch | 2962, 2868 |

| C=N stretch | 1620 |

| Aromatic C=C stretch | 1521-1467 |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and IR spectra for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-20 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Instrumental Analysis:

-

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

For ¹H NMR, the spectral width is set to approximately 16 ppm, centered around 6 ppm. A sufficient number of scans (typically 16-64) are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, the spectral width is set to approximately 250 ppm, centered around 125 ppm. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope. A proton decoupling sequence is used to simplify the spectrum.

-

The chemical shifts are referenced internally to the residual solvent peak or to tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Place a small amount (1-2 mg) of the solid this compound sample in a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a small amount of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

Instrumental Analysis:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

-

The obtained spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

Signaling Pathways in Spectroscopic Data Interpretation

This diagram illustrates the logical connections between the raw spectroscopic data and the final structural interpretation.

Caption: Interpretation of Spectroscopic Data.

References

The Biological Frontier of 1-Methyl-1H-benzimidazole-2-thiol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This technical guide focuses on a specific, yet highly promising subclass: 1-Methyl-1H-benzimidazole-2-thiol derivatives. The strategic placement of a methyl group at the N-1 position and a thiol group at the C-2 position provides a unique template for developing novel therapeutic agents with enhanced potency and selectivity. This document serves as an in-depth resource, consolidating key findings on their synthesis, biological activities, and mechanisms of action, presented in a manner that is both comprehensive and accessible to professionals in the field of drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the formation of the core benzimidazole ring, followed by functionalization at the thiol group. A common synthetic route involves the cyclization of N-methyl-o-phenylenediamine with carbon disulfide. The resulting this compound can then be subjected to various electrophilic substitution reactions at the sulfur atom to yield a diverse library of derivatives.

A generalized synthetic workflow is outlined below:

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential across a range of therapeutic areas. The following sections summarize the key findings and present quantitative data for their biological activities.

Antimicrobial Activity

Benzimidazole derivatives are well-established as potent antimicrobial agents. The introduction of a 1-methyl and a 2-thiol group, which can be further functionalized, allows for the fine-tuning of their activity against various bacterial and fungal strains.

Table 1: Antibacterial Activity of 2-(Benzylthio)methyl-1H-benzimidazole Derivatives

| Compound | R Group | Test Organism | MIC (µg/mL) | Reference |

| 5b | 2,4-dichlorobenzyl | S. aureus | 140 | [1] |

| E. coli | 140 | [1] | ||

| 5d | 4-nitrobenzyl | S. aureus | 160 | [1] |

| 5e | 2-nitrobenzyl | S. aureus | 240 | [1] |

| E. coli | 240 | [1] | ||

| 5f | 2-chlorobenzyl | S. aureus | 280 | [1] |

| 5g | 3,4-dichlorobenzyl | S. aureus | 320 | [1] |

| E. coli | 320 | [1] | ||

| 5h | 4-methylbenzyl | E. coli | 360 | [1] |

| 5j | 4-methoxybenzyl | S. aureus | 280 | [1] |

| E. coli | 400 | [1] |

Note: While not 1-methyl derivatives, these compounds with a substituent on the 2-thiomethyl group provide insight into the structure-activity relationship of this class of benzimidazoles.

Anticancer Activity

The anticancer potential of benzimidazole derivatives is a major area of research. These compounds often exert their effects through the inhibition of key cellular processes in cancer cells, such as cell division and signaling.

Table 2: Anticancer Activity of Various Benzimidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Benzimidazole-Triazole Hybrid (18) | A549 (Lung) | 0.63 | [2] |

| NCI-H460 (Lung) | 0.99 | [2] | |

| MCF-7 (Breast) | 1.3 | [2] | |

| MDA-MB-231 (Breast) | 0.94 | [2] | |

| N,2,6-trisubstituted 1H-benzimidazole (67) | MDA-MB-231 (Breast) | 2.39 | [2] |

| HepG2 (Liver) | 3.22 | [2] | |

| RMS (Rhabdomyosarcoma) | 4.83 | [2] | |

| MCF-7 (Breast) | 5.66 | [2] | |

| C26 (Colon) | 3.90 | [2] | |

| Fluoro aryl benzimidazole (1) | HOS (Osteosarcoma) | 1.8 | [2] |

| G361 (Melanoma) | 2.0 | [2] | |

| MCF-7 (Breast) | 2.8 | [2] | |

| K-562 (Leukemia) | 7.8 | [2] |

Enzyme Inhibitory Activity

The benzimidazole scaffold is also a privileged structure for the design of enzyme inhibitors. Derivatives have shown inhibitory activity against a range of enzymes, including α-glucosidase and cholinesterases.

Table 3: α-Glucosidase Inhibitory Activity of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols

| Compound | R Group | IC50 (µM) | Reference |

| 7i | 2,4-dihydroxybenzylidene | 0.64 ± 0.05 | |

| 7d | 4-chlorobenzylidene | 5.34 ± 0.16 | |

| 7f | 2,4-dichlorobenzylidene | 6.46 ± 0.30 | |

| 7g | 3,4-dichlorobenzylidene | 8.62 ± 0.19 | |

| 7c | 4-bromobenzylidene | 9.84 ± 0.08 | |

| 7m | 4-(dimethylamino)benzylidene | 11.09 ± 0.79 | |

| 7a | 4-fluorobenzylidene | 11.84 ± 0.26 | |

| Acarbose (Standard) | - | 873.34 ± 1.21 |

Note: These compounds are 1H-benzimidazole-2-thiols, demonstrating the potential of the thiol group for biological activity.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of biological activity. The following are standard methodologies for assessing the antimicrobial and anticancer effects of novel compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of Test Compound: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Mechanism of Action: Disruption of Microtubule Polymerization

A well-documented mechanism of action for the anticancer activity of many benzimidazole derivatives is the disruption of microtubule dynamics. By binding to β-tubulin, these compounds inhibit microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their synthetic accessibility allows for the creation of diverse chemical libraries, and preliminary studies indicate significant potential in the fields of antimicrobial and anticancer therapy. The quantitative data, though in some cases extrapolated from closely related structures, underscores the importance of the benzimidazole core and the potential for fine-tuning activity through substitution at the 1- and 2-positions.

Future research should focus on the systematic synthesis and screening of a broad range of this compound derivatives to establish a clear structure-activity relationship. Elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and optimization as drug candidates. The detailed experimental protocols provided in this guide offer a standardized framework for such investigations, paving the way for the discovery of novel and effective treatments for a variety of diseases.

References

Unraveling the Core Mechanism of 1-Methyl-1H-benzimidazole-2-thiol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the multifaceted mechanism of action of 1-Methyl-1H-benzimidazole-2-thiol, a compound more commonly known as methimazole or thiamazole. Primarily recognized for its potent antithyroid properties, this document delves into its molecular interactions, enzymatic inhibition, and broader physiological effects, offering a valuable resource for researchers, scientists, and drug development professionals.

Primary Mechanism of Action: Inhibition of Thyroid Peroxidase (TPO)

The principal and most well-documented mechanism of action of this compound is the inhibition of thyroid peroxidase (TPO).[1][2][3][4][5] TPO is a crucial enzyme in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[3][4] Methimazole's inhibitory action disrupts this synthesis at multiple key steps.

Methimazole functions by irreversibly binding to the active site of TPO.[3] This interference prevents the oxidation of iodide ions (I⁻) to iodine (I₂), a critical step for the subsequent iodination of tyrosine residues on the thyroglobulin protein.[1][3][4] Furthermore, it inhibits the coupling of these iodotyrosine residues (monoiodotyrosine and diiodotyrosine) to form the mature thyroid hormones T4 and T3.[3][4] It is important to note that methimazole does not inhibit the release of pre-formed thyroid hormones stored in the thyroid gland.[4][5]

The following diagram illustrates the thyroid hormone synthesis pathway and the inhibitory role of this compound.

Quantitative Data: TPO Inhibition

The inhibitory potency of this compound against TPO has been quantified in various studies.

| Parameter | Value | Cell/System Type | Reference |

| IC₅₀ | 0.11 µM | Rat thyroid microsomes | [5][6] |

Secondary Mechanisms of Action

Beyond its primary antithyroid activity, this compound exhibits other biological effects, including the inhibition of other enzyme systems and immunomodulatory activities.

Inhibition of Mushroom Tyrosinase

This compound has been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin synthesis. The mechanism of inhibition is twofold: it can chelate the copper at the enzyme's active site and also conjugate with o-quinones, the products of the enzymatic reaction.[7][8]

| Parameter | Value | Substrate | Inhibition Type | Reference |

| Kᵢ | 4.6 x 10⁻⁶ M | DL-3,4-dihydroxyphenylalanine | Mixed-type | [7][8] |

| IC₅₀ | 1.43 mM | [9] |

Inhibition of Dopamine β-Hydroxylase

Research has indicated that this compound can inhibit dopamine β-hydroxylase, the enzyme responsible for converting dopamine to norepinephrine.[10][11] This inhibition was observed to be uncompetitive with respect to the cofactor ascorbate and of a mixed type with respect to the substrate tyramine, suggesting an interaction with the reduced form of the enzyme.

Immunomodulatory Effects

This compound has demonstrated immunomodulatory properties, which may contribute to its therapeutic efficacy in autoimmune thyroid diseases like Graves' disease.[3][12][13][14] Studies have shown that it can alter the number and function of various immunocompetent cells.[13][14] In mice, it was found to reduce the proliferative response of splenic lymphocytes to certain stimuli.[12] Another study suggests that its immunomodulatory effects in thyroid cells may be linked to the inhibition of the interferon-gamma (IFN-γ) signaling pathway and its ability to scavenge hydrogen peroxide.[3]

The following diagram illustrates the logical flow of the immunomodulatory actions of this compound.

Relevance in Cancer Research

The benzimidazole scaffold, of which this compound is a derivative, is a prominent structure in the development of anticancer agents.[15][16][17] Various benzimidazole derivatives have been shown to exhibit cytotoxic activity against several cancer cell lines through mechanisms such as microtubule inhibition and targeting of specific kinases.[15][17] While direct and extensive research on the anticancer properties of this compound itself is limited, the broader potential of this chemical class in oncology is an active area of investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the mechanism of action of this compound.

In Vivo Induction of Hypothyroidism in Rodents

This protocol is widely used to study the effects of reduced thyroid hormone levels and the efficacy of antithyroid compounds.

-

Objective: To induce a hypothyroid state in rats or mice.

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[1][18]

-

Administration Routes:

-

In Drinking Water: This method is suitable for long-term studies. Concentrations typically range from 0.025% to 0.1% (w/v) in the drinking water.[1][18][19] The medicated water should be replaced every 2-3 days.[1]

-

Intragastric Gavage: This allows for precise daily dosing. Doses can range from 5 mg/100 g to 8 mg/100 g of body weight.[18][19]

-

-

Duration: Typically 21 to 42 days.[1]

-

Monitoring:

The general workflow for inducing experimental hypothyroidism is depicted below.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This assay is fundamental for quantifying the inhibitory potential of compounds on TPO activity.

-

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound on TPO.

-

Materials:

-

Procedure (based on Amplex UltraRed assay):

-

Prepare rat thyroid microsomes from untreated rats.[5]

-

In a microplate, add the AUR reagent, microsomal protein, and H₂O₂ to the assay buffer.[6]

-

Include a dose-response curve for this compound.

-

Incubate the reaction mixture.

-

Measure the fluorescence using a microplate reader.

-

Calculate the percent inhibition relative to a control without the inhibitor and determine the IC₅₀ value.

-

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay is used to assess the inhibitory effect of compounds on tyrosinase activity.

-

Objective: To determine the inhibitory kinetics and IC₅₀ of this compound on mushroom tyrosinase.

-

Materials:

-

Procedure:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

In a microplate, add the test compound at various concentrations to a solution of the substrate (L-DOPA or L-tyrosine).

-

Initiate the reaction by adding the mushroom tyrosinase solution.

-

Monitor the change in absorbance over time at a specific wavelength (typically 475 nm), which corresponds to the formation of dopachrome.[22]

-

Calculate the rate of reaction and determine the percent inhibition.

-

For kinetic analysis, vary the concentrations of both the substrate and the inhibitor to determine the type of inhibition and the inhibition constant (Kᵢ).

-

Conclusion

This compound exerts its primary therapeutic effect through the potent and specific inhibition of thyroid peroxidase, thereby blocking the synthesis of thyroid hormones. Additionally, it demonstrates a range of secondary activities, including the inhibition of other metalloenzymes like mushroom tyrosinase and dopamine β-hydroxylase, as well as clinically relevant immunomodulatory effects. The benzimidazole scaffold continues to be a foundation for the development of new therapeutic agents, particularly in the field of oncology. The experimental protocols detailed herein provide a framework for the continued investigation of this and related compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Methimazole as an antioxidant and immunomodulator in thyroid cells: mechanisms involving interferon-gamma signaling and H(2)O(2) scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]

- 5. benchchem.com [benchchem.com]

- 6. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of methimazole on the activity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of methimazole on the activity of mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory effects of novel synthetic methimazole derivatives on mushroom tyrosinase and melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of anti-thyroid agents, methimazole and propylthiouracil, on brain noradrenaline content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Immunomodulatory effect of methimazole on inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antithyroid drug-induced immunomodulation in Graves' disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Immunomodulation by methimazole therapy in Graves' disease: rapid changes in activation stage of circulating regulatory T cell subsets, B cells and NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 17. nveo.org [nveo.org]

- 18. mona.uwi.edu [mona.uwi.edu]

- 19. Different Doses and Routes of Administration of Methimazole Affect Thyroid Status in Methimazole-induced Hypothyroidism in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development of a thyroperoxidase inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. scielo.br [scielo.br]

An In-Depth Technical Guide to 1-Methyl-1H-benzimidazole-2-thiol (CAS 2360-22-7): Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-benzimidazole-2-thiol, identified by CAS number 2360-22-7, is a heterocyclic compound belonging to the benzimidazole class of molecules. This class is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. Furthermore, it explores the known and potential applications of this compound, with a particular focus on its relevance to drug development and biological research. While specific mechanistic and signaling pathway data for this particular derivative are limited, this guide will draw upon the broader knowledge of benzimidazole-2-thiols to infer potential biological activities and mechanisms of action, providing a foundation for future research.

Chemical Properties and Data

This compound is a solid at room temperature with a molecular formula of C₈H₈N₂S and a molecular weight of 164.23 g/mol .[1][2][3] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2360-22-7 | [1][2][3] |

| Molecular Formula | C₈H₈N₂S | [1][2][3] |

| Molecular Weight | 164.23 g/mol | [1][3] |

| Melting Point | 193-197 °C | [3] |

| Appearance | Solid | |

| SMILES | Cn1c(S)nc2ccccc12 | |

| InChI | 1S/C8H8N2S/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11) | |

| InChIKey | CDNHLXOFELOEOL-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

General Synthetic Workflow:

Experimental Protocol: Synthesis of 1H-Benzimidazole-2-thiol (A Precursor)

A common method for the synthesis of the precursor, 1H-benzimidazole-2-thiol, involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base.[4][5]

-

Reagents: o-Phenylenediamine, Carbon Disulfide, Potassium Hydroxide, Ethanol, Water.

-

Procedure:

-

A solution of potassium hydroxide is prepared in a mixture of ethanol and water.

-

Carbon disulfide is added to this solution.

-

o-Phenylenediamine is then added portion-wise to the reaction mixture.

-

The mixture is refluxed for several hours.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification.

-

The crude product is then purified by recrystallization.

-

N-Methylation to Yield this compound

The subsequent N-methylation of 1H-benzimidazole-2-thiol would typically involve reaction with a methylating agent such as methyl iodide in the presence of a base to deprotonate the imidazole nitrogen, leading to the formation of the N-methylated product. The reaction conditions would need to be optimized to favor N-alkylation over S-alkylation.

Analytical Data

The characterization of this compound relies on standard analytical techniques. While a complete set of assigned spectral data for this specific compound is not available in the provided search results, representative data for closely related benzimidazole-2-thiol derivatives are presented below.

Spectroscopic Data for Related Benzimidazole-2-thiols:

| Technique | Observed Features | Reference(s) |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The N-H proton of the parent thiol is observed as a broad singlet at δ ~12-13 ppm. The methyl group protons would be expected to appear as a singlet in the aliphatic region. | [4][5][6][7][8] |

| ¹³C NMR | Aromatic carbons resonate in the region of δ 110-140 ppm. The thiocarbonyl carbon (C=S) is typically observed further downfield. | [6][8] |

| IR (Infrared) Spectroscopy | Characteristic peaks include N-H stretching (~3100-3400 cm⁻¹ for the parent thiol), C=N stretching (~1620 cm⁻¹), and C-H aromatic stretching (~3000-3100 cm⁻¹). | [7][8] |

Applications and Biological Activities

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been reported to possess a wide array of biological activities.

Potential Therapeutic Areas:

-

Anthelmintic: Benzimidazole derivatives are widely used as anthelmintic agents.[5] Their mechanism of action often involves the inhibition of tubulin polymerization in parasites.

-

Antioxidant: Several benzimidazole-2-thiol derivatives have demonstrated antioxidant properties.[5] The thiol group can participate in redox reactions, potentially scavenging reactive oxygen species.

-

Antibacterial: The benzimidazole core is present in some antibacterial agents.[9][10] The mechanism can involve the inhibition of essential bacterial enzymes.

-

Anti-diabetic: Some derivatives have been investigated for their potential as α-glucosidase inhibitors.[11][12]

Logical Relationship of Benzimidazole-2-thiol Activities:

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways modulated by this compound have not been elucidated in the available literature, the known activities of related compounds suggest potential mechanisms of action.

Thiol/Disulfide Redox Signaling:

The thiol group in this compound could potentially interact with cellular thiol/disulfide redox systems, which are crucial for cell signaling and maintaining homeostasis.[13]

Hypothetical Signaling Interaction:

Conclusion

This compound is a compound with a foundation in the medicinally significant benzimidazole class. While its specific biological activities and mechanisms of action are yet to be fully explored, the broader family of benzimidazole-2-thiols demonstrates a range of promising therapeutic properties. This technical guide provides a summary of the available chemical and physical data, a general synthetic approach, and an overview of the potential applications for this compound. Further research is warranted to fully characterize the biological profile of this compound and to elucidate its potential as a lead compound in drug discovery programs. The detailed experimental protocols and data presented for related compounds offer a valuable starting point for researchers and scientists in this endeavor.

References

- 1. This compound | C8H8N2S | CID 1522244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound 95 2360-22-7 [sigmaaldrich.com]

- 4. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tsijournals.com [tsijournals.com]

- 10. tsijournals.com [tsijournals.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiol/disulfide redox states in signaling and sensing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-1H-benzimidazole-2-thiol: Synonyms, Synthesis, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-1H-benzimidazole-2-thiol, a heterocyclic compound of interest in various scientific domains, including medicinal chemistry and materials science. This document consolidates its nomenclature, synthesis protocols, and available biological data, offering a valuable resource for professionals engaged in research and development.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific literature and chemical databases. A clear understanding of these synonyms is crucial for exhaustive literature searches and accurate identification of the compound.

| Type | Identifier |

| IUPAC Name | This compound[1] |

| 3-methyl-1H-benzimidazole-2-thione | |

| CAS Number | 2360-22-7[1] |

| Molecular Formula | C8H8N2S[1] |

| Molecular Weight | 164.23 g/mol [1] |

| InChI | InChI=1S/C8H8N2S/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11)[1] |

| InChIKey | CDNHLXOFELOEOL-UHFFFAOYSA-N[1] |

| SMILES | CN1C2=CC=CC=C2NC1=S[2] |

| Common Synonyms | 1-Methyl-1H-benzo[d]imidazole-2-thiol |

| 1,3-Dihydro-1-methyl-2H-benzimidazole-2-thione | |

| 2-Mercapto-1-methylbenzimidazole | |

| Methimazole impurity B |

Synthesis Protocols

A reliable method for the synthesis of this compound is essential for its further study and application. The following protocol has been described in the literature.

Synthesis of this compound

Materials:

-

1-Methyl-1H-benzimidazole

-

Dry Tetrahydrofuran (THF)

-

Triethylamine (NEt3)

-

Ethyl chloroformate

Procedure:

-

Dissolve this compound (3.00 mmol, 1.00 equivalent) in 5 mL of dry THF.

-

Cool the solution to 0 °C in an ice bath.

-

While stirring, add triethylamine (5.78 mmol, 1.93 equivalents) dropwise to the solution.

-

Following the addition of triethylamine, add a solution of ethyl chloroformate (3.00 mmol, 1.00 equivalent) in 5 mL of THF dropwise.

-

Allow the resulting suspension to react. Further processing and purification steps would be required to isolate the final product.[3]

Logical Flow of Synthesis:

Biological Activity and Potential Applications

While extensive biological data specifically for this compound is limited in publicly accessible literature, research on closely related benzimidazole-2-thiol derivatives provides valuable insights into its potential pharmacological profile.

Antiparasitic Activity of Related Compounds

Studies on halogenated derivatives of this compound have demonstrated significant trypanocidal activity. Specifically, 5-chloro-1-methyl-1H-benzimidazole-2-thiol and its regioisomer, 6-chloro-1-methyl-1H-benzimidazole-2-thiol, have shown better activity against two strains of Trypanosoma cruzi (NINOA and INC5) than the reference drugs nifurtimox and benznidazole.[4][5][6] These compounds exhibited low cytotoxicity against Vero cells, indicating a high selectivity index for the parasite.[4][5][6][7][8][9][10][11]

The proposed mechanism of action for similar benzimidazole derivatives against T. cruzi involves targeting the parasite's cytoskeleton.[7] It is hypothesized that these compounds may interact with the catalytic domain of cruzain, a key cysteine protease in the parasite.[7]

Experimental Protocol: In vitro Trypanocidal Assay (General)

The following is a generalized protocol based on studies of similar compounds.

Materials:

-

Bloodstream trypomastigotes of T. cruzi

-

Test compound (e.g., 5-chloro-1-methyl-1H-benzimidazole-2-thiol)

-

Reference drugs (Nifurtimox, Benznidazole)

-

Culture medium

-

Vero cells (for cytotoxicity assessment)

-

Microtiter plates

Procedure:

-

Parasite Lysis Assay:

-

Bloodstream trypomastigotes are incubated with various concentrations of the test compound and reference drugs.

-

The percentage of parasite lysis is determined by microscopic counting after a specific incubation period.

-

The 50% lytic concentration (LC50) is calculated.

-

-

Cytotoxicity Assay:

-

Vero cells are incubated with the same concentrations of the test compound.

-

Cell viability is assessed using a suitable method (e.g., MTT assay).

-

The 50% cytotoxic concentration (CC50) is determined.

-

-

Selectivity Index (SI) Calculation:

-

The SI is calculated as the ratio of CC50 (for host cells) to LC50 (for parasites). A higher SI indicates greater selectivity for the parasite.

-

Signaling Pathway Hypothesis:

Other Potential Applications

This compound has also been utilized in the field of materials science. It has been employed as a molecule for surface-enhanced Raman scattering (SERS) studies, indicating its potential as a probe for sensitive detection methods.[12] The experiments involved diluting the compound in methanol and allowing it to adsorb onto a gold film over silica nanospheres substrate for spectral acquisition.[12]

Experimental Workflow: SERS Analysis

Conclusion

This compound is a versatile molecule with established nomenclature and synthesis routes. While comprehensive biological data for this specific compound is emerging, the significant antiparasitic activity of its close derivatives suggests a promising area for future drug development research. Further investigation into its specific mechanism of action and exploration of its potential in other therapeutic areas is warranted. Its application in materials science as a SERS probe highlights its broader utility in scientific research. This guide serves as a foundational resource to stimulate and support further inquiry into this intriguing compound.

References

- 1. This compound | C8H8N2S | CID 1522244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H8N2S) [pubchemlite.lcsb.uni.lu]

- 3. ediss.uni-goettingen.de [ediss.uni-goettingen.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In vitro and in vivo trypanocidal activity of some benzimidazole derivatives against two strains of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of Benzimidazole-2-thiol Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of benzimidazole-2-thiol and its derivatives. Benzimidazole-2-thiol, a heterocyclic compound featuring a fused benzene and imidazole ring with a thiol group at the 2-position, has emerged as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-diabetic properties. This document details key historical milestones, provides established experimental protocols for synthesis, presents quantitative data on physicochemical properties and biological activities in tabular format, and illustrates the underlying mechanisms of action through signaling pathway diagrams.

Discovery and History

The journey of benzimidazole-2-thiol compounds began with the discovery of the parent benzimidazole ring system.

-

1872: The benzimidazole nucleus was first synthesized by Hoebrecker through the reduction of 2-nitro-4-methylacetanilide.

-

Early 20th Century: Following the discovery of the benzimidazole scaffold, chemists began to explore its derivatives for various applications. The synthesis of 2-mercaptobenzimidazole (benzimidazole-2-thiol) was developed during this period, with one of the earliest methods involving the reaction of o-phenylenediamine with carbon disulfide.[1] This reaction remains a fundamental approach for its synthesis today.

Initially, the applications of benzimidazole-2-thiol were primarily in the industrial sector, where it was utilized as a vulcanization accelerator in the rubber industry.[1] However, the structural similarity of the benzimidazole core to naturally occurring purines spurred interest in its potential biological activities, paving the way for its exploration in medicinal chemistry.

Physicochemical Properties of Benzimidazole-2-thiol

Benzimidazole-2-thiol exists in tautomeric equilibrium with its thione form, 1,3-dihydro-2H-benzimidazole-2-thione. The thione form is generally considered to be the predominant tautomer in the solid state.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂S | [2] |

| Molar Mass | 150.20 g/mol | [2] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 300-304 °C | [2] |

| Solubility | Insoluble in water; soluble in ethanol, DMSO, and DMF | |

| pKa | ~9.98 (acidic N-H) |

Spectral Data:

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.55 (s, 2H, NH), 7.15 (m, 4H, Ar-H).

-

¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 167.0 (C=S), 131.0 (C), 122.0 (CH), 109.5 (CH).

-

IR (KBr, cm⁻¹): 3150-2800 (N-H stretching), 1500 (C=C stretching), 1250 (C=S stretching).

Synthesis of Benzimidazole-2-thiol and Derivatives

The classical synthesis of benzimidazole-2-thiol involves the condensation of o-phenylenediamine with carbon disulfide. Numerous derivatives have been synthesized by subsequent reactions at the nitrogen and sulfur atoms.

General Synthesis of Benzimidazole-2-thiol

A widely adopted and reliable method for the laboratory-scale synthesis of benzimidazole-2-thiol is the reaction of o-phenylenediamine with potassium ethyl xanthate or with carbon disulfide in the presence of a base.

Experimental Protocol:

-

Materials: o-phenylenediamine, potassium ethyl xanthate (or potassium hydroxide and carbon disulfide), 95% ethanol, water, activated charcoal (Norit), acetic acid.

-

Procedure:

-

A mixture of o-phenylenediamine (0.3 mole), potassium ethyl xanthate (0.33 mole) (or potassium hydroxide (0.33 mole) and carbon disulfide (0.34 mole)), 300 mL of 95% ethanol, and 45 mL of water is placed in a 1-L flask.

-

The mixture is heated under reflux for 3 hours.

-

Activated charcoal (12 g) is added cautiously, and the mixture is refluxed for an additional 10 minutes.

-

The hot solution is filtered to remove the charcoal.

-

The filtrate is heated to 60-70 °C, and 300 mL of warm water (60-70 °C) is added.

-

A solution of 25 mL of acetic acid in 50 mL of water is then added with stirring.

-

The product crystallizes upon cooling. The mixture is placed in a refrigerator for 3 hours to ensure complete crystallization.

-

The crystalline product is collected by filtration, washed with cold water, and dried.

-

-

Yield: 84-86.5%

-

Melting Point: 303-304 °C

Synthesis of S-Substituted Derivatives

The sulfur atom of benzimidazole-2-thiol is nucleophilic and can be readily alkylated or arylated.

Experimental Protocol for S-Alkylation:

-

Materials: Benzimidazole-2-thiol, an alkyl halide (e.g., benzyl chloride), a base (e.g., triethylamine), and a solvent (e.g., acetone).

-

Procedure:

-

Benzimidazole-2-thiol (1 equivalent) is dissolved in acetone.

-

Triethylamine (2 equivalents) is added to the solution.

-

The alkyl halide (1 equivalent) is added, and the reaction mixture is stirred at room temperature for several hours.

-

The solvent is evaporated under reduced pressure.

-

Water is added to the residue, and the solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

-

Biological Activities and Mechanisms of Action

Benzimidazole-2-thiol and its derivatives exhibit a remarkable range of biological activities. The following sections detail some of the most significant findings, including quantitative data and the proposed mechanisms of action.

Antimicrobial Activity

Derivatives of benzimidazole-2-thiol have shown potent activity against a variety of bacterial and fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzimidazole-2-thiol Derivatives against Bacterial Strains

| Compound | Derivative Type | S. aureus (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | Reference |

| 1 | 2-(benzylthio)-1H-benzimidazole | 16 | 32 | >64 | |

| 2 | 2-(4-chlorobenzylthio)-1H-benzimidazole | 8 | 16 | 32 | |

| 3 | 2-(2,4-dichlorobenzylthio)-1H-benzimidazole | 4 | 8 | 16 | |

| Ciprofloxacin | Standard | 0.5 | 0.25 | 1 |

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The antibacterial activity of many benzimidazole derivatives is attributed to their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to these enzymes, the compounds prevent the re-ligation of cleaved DNA strands, leading to an accumulation of double-strand breaks and ultimately cell death.

Caption: Inhibition of bacterial DNA gyrase by benzimidazole derivatives.

Antifungal Activity

Several benzimidazole-2-thiol derivatives have demonstrated significant antifungal properties.

Table 2: Antifungal Activity (IC₅₀) of Selected Benzimidazole-2-thiol Derivatives

| Compound | Derivative Type | C. albicans (μM) | A. niger (μM) | Reference |

| 4 | 1-benzyl-2-(methylthio)benzimidazole | 12.5 | 25 | |

| 5 | 1-(4-fluorobenzyl)-2-(ethylthio)benzimidazole | 6.25 | 12.5 | |

| Fluconazole | Standard | 8 | 16 |

Mechanism of Action: Inhibition of Fungal Cytochrome P450 14α-demethylase (CYP51)

A primary mechanism of antifungal action for azole compounds, which share structural similarities with benzimidazoles, is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately leading to fungal cell death.

Caption: Inhibition of fungal ergosterol biosynthesis.

Antiviral Activity

Benzimidazole-based compounds have shown promise as antiviral agents, particularly against RNA viruses.

Table 3: Antiviral Activity (EC₅₀) of a Benzimidazole Derivative

| Compound | Virus | EC₅₀ (μM) | Reference |

| B-220 | Hepatitis C Virus (HCV) | 0.5 |

Mechanism of Action: Allosteric Inhibition of Viral RNA-Dependent RNA Polymerase

Certain benzimidazole derivatives have been identified as non-nucleoside inhibitors of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses, including the Hepatitis C virus (HCV). These compounds bind to an allosteric site on the enzyme, away from the active site, inducing a conformational change that inhibits its function. This prevents the synthesis of new viral RNA, thereby halting viral replication.

Caption: Allosteric inhibition of viral RNA-dependent RNA polymerase.

Anticancer Activity

The benzimidazole scaffold is present in several approved and investigational anticancer drugs. Derivatives of benzimidazole-2-thiol have also shown promising antiproliferative activity.

Table 4: In Vitro Cytotoxicity (IC₅₀) of a Benzimidazole-2-thiol Derivative

| Compound | Cell Line | IC₅₀ (μM) | Reference |

| C-312 | MCF-7 (Breast Cancer) | 2.5 | |

| C-312 | HCT-116 (Colon Cancer) | 5.2 |

Mechanism of Action: Inhibition of Tubulin Polymerization and Induction of Apoptosis

A key mechanism of anticancer activity for many benzimidazole compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle. By binding to β-tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis (programmed cell death).

References

Methodological & Application

Application Notes and Protocols for Assessing the Antioxidant Activity of 1-Methyl-1H-benzimidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antioxidant potential of 1-Methyl-1H-benzimidazole-2-thiol, also known as methimazole. This document outlines detailed protocols for common in vitro antioxidant assays, including DPPH radical scavenging, ABTS radical cation decolorization, and Ferric Reducing Antioxidant Power (FRAP) assays. Additionally, it includes a summary of potential antioxidant mechanisms and visual representations of experimental workflows and a relevant signaling pathway.

Introduction

This compound is a sulfur-containing heterocyclic compound belonging to the benzimidazole class. Compounds in this class are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. The evaluation of the antioxidant capacity of compounds like this compound is a critical step in the discovery and development of novel therapeutic agents to combat oxidative stress-related conditions.

Data Presentation: Summary of Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or in terms of ferric reducing power.

Table 1: In Vitro Antioxidant Activity of this compound (Example Data)

| Assay | Endpoint | This compound | Standard (Ascorbic Acid) |

| DPPH Radical Scavenging | IC50 (µM) | [Insert experimental value] | [Insert experimental value] |

| ABTS Radical Scavenging | IC50 (µM) | [Insert experimental value] | [Insert experimental value] |

| FRAP | Fe(II) Equivalents (µM) | [Insert experimental value] | [Insert experimental value] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow, which is monitored spectrophotometrically.[1]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Ascorbic acid (or Trolox) as a positive control

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark container to prevent degradation.[1]

-

Preparation of Test Samples: Dissolve this compound and the standard (ascorbic acid) in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Reaction Setup:

-

In a 96-well plate, add a specific volume of each sample dilution to separate wells.

-

Add an equal volume of the DPPH working solution to each well to initiate the reaction.

-

Include a blank (solvent only) and a control (solvent with DPPH solution).

-

-

Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[1]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.[1]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization that is measured spectrophotometrically.

Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Trolox (or ascorbic acid) as a positive control

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare a series of dilutions of this compound and the standard in a suitable solvent.

-

Reaction Setup: Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution in a microplate well or cuvette.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

-

IC50 or TEAC Determination: Results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the scavenging activity of the test compound to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with absorbance measured at 593 nm.[2][3][4]

Materials:

-

This compound

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

-

Ferrous sulfate (FeSO₄·7H₂O) for standard curve

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[5]

-

Preparation of Test Samples and Standard Curve: Prepare various concentrations of this compound and a standard curve using known concentrations of ferrous sulfate.

-

Reaction Setup: Add a small volume of the sample or standard to a larger volume of the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-8 minutes).[5]

-

Absorbance Measurement: Measure the absorbance at 593 nm.[2]

-

Calculation of Antioxidant Capacity: The antioxidant capacity is determined from the standard curve of FeSO₄ and expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

Visualizations

Experimental Workflow

Caption: Workflow for In Vitro Antioxidant Activity Assays.

Potential Signaling Pathway

This compound (Methimazole) has been shown to exert immunomodulatory effects by interfering with the interferon-gamma (IFN-γ) induced JAK/STAT signaling pathway. It achieves this by scavenging hydrogen peroxide (H₂O₂), which is involved in the activation of this pathway, thereby inhibiting the phosphorylation of STAT1.[6][7]

Caption: Inhibition of IFN-γ induced JAK/STAT signaling by this compound.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]